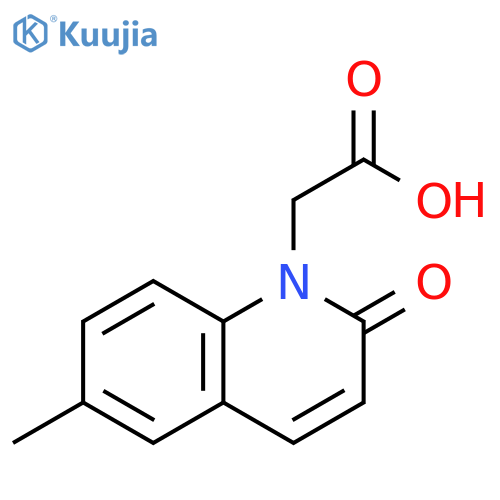

Cas no 1355233-21-4 ((6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid)

1355233-21-4 structure

商品名:(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 化学的及び物理的性質

名前と識別子

-

- (6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

- 1(2H)-Quinolineacetic acid, 6-methyl-2-oxo-

- 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

- SCHEMBL14564431

- 1355233-21-4

- SB70888

- 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)aceticacid

-

- インチ: 1S/C12H11NO3/c1-8-2-4-10-9(6-8)3-5-11(14)13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16)

- InChIKey: IOZKJHFQNNBFFS-UHFFFAOYSA-N

- ほほえんだ: N1(CC(O)=O)C2=C(C=C(C)C=C2)C=CC1=O

計算された属性

- せいみつぶんしりょう: 217.07389321g/mol

- どういたいしつりょう: 217.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.311±0.06 g/cm3(Predicted)

- ふってん: 411.1±45.0 °C(Predicted)

- 酸性度係数(pKa): 3.66±0.10(Predicted)

(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM244991-1g |

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |

1355233-21-4 | 97% | 1g |

$411 | 2021-08-04 | |

| Chemenu | CM244991-5g |

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |

1355233-21-4 | 97% | 5g |

$1043 | 2021-08-04 | |

| Chemenu | CM244991-10g |

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |

1355233-21-4 | 97% | 10g |

$1332 | 2021-08-04 | |

| Chemenu | CM244991-1g |

2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid |

1355233-21-4 | 97% | 1g |

$436 | 2022-06-13 |

(6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1355233-21-4 ((6-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬